molecular formula C8H13Cl2N3O2 B3003392 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride CAS No. 2470436-16-7

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride

Cat. No.: B3003392
CAS No.: 2470436-16-7
M. Wt: 254.11
InChI Key: JUSXXUJKPFQEIB-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields This compound is characterized by its imidazo[1,2-a]pyrazine core, which is a bicyclic structure combining an imidazole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone, followed by esterification and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require refluxing in ethanol with a catalytic amount of sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A structurally related compound with similar core structure but lacking the methyl ester and dihydrochloride groups.

    Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate:

Uniqueness

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl ester and dihydrochloride groups enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6-4-10-7-5-9-2-3-11(6)7;;/h4,9H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSXXUJKPFQEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470436-16-7
Record name methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate dihydrochloride
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